Bis(tetrabutylammonium) Dihydrogen Pyrophosphate
Overview
Description
Bis(tetrabutylammonium) dihydrogen pyrophosphate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the characteristics of similar tetrabutylammonium salts. For instance, the synthesis of various derivatives using tetrabutylammonium bromide as a catalyst is described, highlighting the role of tetrabutylammonium ions in facilitating chemical reactions . Additionally, the structural elucidation of a tetrabutylammonium salt with a complex anion is reported, which may share some similarities with the molecular structure of bis(tetrabutylammonium) dihydrogen pyrophosphate .
Synthesis Analysis
The synthesis of related compounds, such as biscoumarin and dihydropyrano[c]chromene derivatives, using tetrabutylammonium bromide, suggests that tetrabutylammonium salts can act as effective catalysts in organic synthesis . While the synthesis of bis(tetrabutylammonium) dihydrogen pyrophosphate is not explicitly described, the methodologies employed for similar compounds could potentially be adapted for its synthesis, emphasizing eco-friendly and efficient procedures.
Molecular Structure Analysis
The molecular structure of a related tetrabutylammonium salt is detailed, where the anion adopts a twisted S shape . This information, along with the crystal structure investigations of other tetrabutylammonium salts , can provide a foundation for understanding the potential molecular structure of bis(tetrabutylammonium) dihydrogen pyrophosphate. The presence of tetrabutylammonium ions is likely to influence the overall structure and stability of the compound.
Chemical Reactions Analysis
The papers provided do not directly address the chemical reactions of bis(tetrabutylammonium) dihydrogen pyrophosphate. However, the use of tetrabutylammonium salts in the synthesis of various organic compounds indicates that they may participate in or facilitate a range of chemical reactions . The reactivity of such salts could be explored further to determine the specific reactions that bis(tetrabutylammonium) dihydrogen pyrophosphate may undergo.
Physical and Chemical Properties Analysis
The physicochemical properties of a bis(tetrabutylammonium) compound with a complex anion are discussed, including its thermal behavior and nonlinear optical properties . These findings suggest that bis(tetrabutylammonium) dihydrogen pyrophosphate may also exhibit unique physical properties, such as thermal stability and optical responses. The thermal analysis of another tetrabutylammonium salt provides additional insights into the potential thermal properties of bis(tetrabutylammonium) dihydrogen pyrophosphate .
Scientific Research Applications
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Field: Nucleotide Synthesis
- Application : Bis(tetrabutylammonium) Dihydrogen Pyrophosphate is used as a phosphorylating reagent for the synthesis of Nucleotide 5’-O-Triphosphates .
- Results : The outcome of this process is the synthesis of Nucleotide 5’-O-Triphosphates, which are essential components in many biological processes, including DNA and RNA synthesis .
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Field: Life Science Research
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Field: Isoprenoid Derivatives Synthesis
- Application : This compound can be used as a reagent for the reaction of isoprenoid derivatives .
- Results : The outcome of this process is the synthesis of isoprenoid derivatives, which are a large group of natural organic compounds with various applications in the pharmaceutical, food, and cosmetic industries .
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Field: Nucleoside Triphosphorylation
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Field: Biochemical Assay Reagents
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Field: Synthesis of Triphosphates
Safety And Hazards
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate can cause skin and eye irritation. It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical. If it comes into contact with the skin or eyes, wash thoroughly with water. If irritation persists, seek medical advice .
properties
IUPAC Name |
[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.H4O7P2/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h2*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGBCELIUCBRKN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H74N2O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate | |
CAS RN |
857447-79-1 | |
Record name | Bis(tetrabutylammonium) Dihydrogen Pyrophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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